N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide
Description
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide is a heterocyclic compound featuring a benzothiadiazole core substituted with a carboxamide group and two methoxyphenyl moieties. The benzothiadiazole scaffold is notable for its electron-deficient aromatic system, which enhances intermolecular interactions in biological systems, while the methoxy groups improve lipophilicity and metabolic stability.
Properties
IUPAC Name |
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-22-15-6-4-3-5-12(15)16(23-2)10-18-17(21)11-7-8-13-14(9-11)20-24-19-13/h3-9,16H,10H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXEJUXHEZXSOTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNC(=O)C2=CC3=NSN=C3C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium in Suzuki-Miyaura coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, play a significant role in determining the reaction pathway and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its potential as a fluorescent probe for biological imaging is being explored.
Medicine: Research is ongoing into its potential as a therapeutic agent due to its unique structural properties.
Industry: It is used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mechanism of Action
The mechanism of action of N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets. The benzothiadiazole core can interact with electron-rich regions in target molecules, facilitating various biochemical reactions. The methoxy groups can enhance the compound’s solubility and bioavailability, making it more effective in its applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Benzimidazole Derivatives ()
The compound 2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide shares a carboxamide linkage and methoxy substituents but replaces the benzothiadiazole with a benzimidazole ring. The propyl group at position 1 may enhance membrane permeability compared to the ethyl group in the target compound .
Imidazole- and Benzodioxol-Containing Compounds ()
The (2E)-2-[1-(1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide features a benzodioxol group and imidazole ring. The imine functionality (confirmed via X-ray crystallography) contrasts with the rigid benzothiadiazole core, suggesting differences in conformational flexibility and binding kinetics .
Thiazolecarboxamide Kinase Inhibitors ()
BMS-354825 (N-(2-chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide) is a dual Src/Abl kinase inhibitor. Unlike the target compound, BMS-354825 uses a thiazole-carboxamide scaffold with chloro and methyl substituents, which enhance potency but reduce solubility. The hydroxyethyl-piperazinyl group improves water solubility, a feature absent in the methoxy-dominated target compound .
Physicochemical Properties
Biological Activity
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article reviews the synthesis, characterization, and biological activity of this compound based on diverse sources.
Synthesis and Structural Considerations
The compound is derived from the benzothiadiazole scaffold, which is known for its diverse biological activities. The synthesis typically involves the reaction of 2,1,3-benzothiadiazole derivatives with methoxy-substituted phenyl groups. The presence of methoxy groups is significant as they can influence the electronic properties of the molecule, potentially enhancing its biological activity.
Antiproliferative Activity
Recent studies have indicated that derivatives of benzothiadiazole exhibit notable antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values ranging from 1.2 to 5.3 μM against MCF-7 breast cancer cells . This suggests that modifications to the benzothiadiazole core can lead to enhanced anticancer properties.
Table 1: Antiproliferative Activity of Related Compounds
| Compound Name | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 3.1 |
| Compound B | MCF-7 | 1.2 |
| Compound C | MDA-MB-435 | 4.5 |
Antioxidative Properties
In addition to antiproliferative activity, compounds based on benzothiadiazole have demonstrated significant antioxidative properties. For example, certain derivatives have shown improved antioxidative activity compared to standard antioxidants like BHT (butylated hydroxytoluene) . The antioxidative capacity may contribute indirectly to their antiproliferative effects by reducing oxidative stress in cells.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that related compounds exhibit strong antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis, with minimum inhibitory concentration (MIC) values as low as 8 μM . This highlights the potential of benzothiadiazole derivatives in developing new antimicrobial agents.
Case Studies
- Anticancer Activity : A study involving a series of benzothiadiazole derivatives highlighted their selective cytotoxicity against various cancer cell lines, including MCF-7 and HCT-116. The most potent compounds were those with methoxy substitutions which enhanced their interaction with cellular targets .
- Antioxidant Mechanisms : Research has shown that certain derivatives can effectively scavenge free radicals and inhibit lipid peroxidation, suggesting a mechanism through which they exert their antioxidative effects .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound may induce apoptosis in cancer cells through pathways involving oxidative stress and modulation of signaling cascades related to cell survival and proliferation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
